molecular formula C8H7BrO2 B146123 2-bromo-2-phenylacetic acid CAS No. 4870-65-9

2-bromo-2-phenylacetic acid

Cat. No.: B146123
CAS No.: 4870-65-9
M. Wt: 215.04 g/mol
InChI Key: WAKFRZBXTKUFIW-UHFFFAOYSA-N
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Description

Alpha-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of phenylacetic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromine atom attached to the alpha carbon of the phenylacetic acid structure.

Mechanism of Action

Target of Action

2-Bromo-2-phenylacetic acid, also known as Bromo(phenyl)acetic acid or alpha-Bromophenylacetic acid, is primarily used as an inhibitor of mammalian collagenase and elastase . These enzymes play a crucial role in the breakdown of collagen and elastin, respectively, in various physiological and pathological processes.

Mode of Action

It is believed that the bromine atom in the compound interacts with the active sites of these enzymes, thereby inhibiting their activity .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide under the action of a palladium catalyst .

Pharmacokinetics

Given its chemical structure, it is likely to be poorly soluble in water , which could impact its bioavailability.

Result of Action

The inhibition of collagenase and elastase by this compound can have significant effects at the molecular and cellular levels. It can potentially slow down the degradation of collagen and elastin, thereby affecting tissue remodeling and repair processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is sensitive to the presence of water and oxygen . Furthermore, the compound’s inhibitory action on collagenase and elastase might be affected by the pH and temperature of the environment .

Preparation Methods

Alpha-Bromophenylacetic acid can be synthesized through various methods:

Chemical Reactions Analysis

Alpha-Bromophenylacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Alpha-Bromophenylacetic acid can be compared with other similar compounds, such as:

    Phenylacetic Acid: Unlike 2-bromo-2-phenylacetic acid, phenylacetic acid does not contain a bromine atom, making it less reactive in nucleophilic substitution reactions.

    Mandelic Acid: Mandelic acid has a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.

    Alpha-Chlorophenylacetic Acid: This compound contains a chlorine atom instead of a bromine atom, resulting in different reactivity and chemical properties.

Alpha-Bromophenylacetic acid is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable compound in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-bromo-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKFRZBXTKUFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314228
Record name Bromophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4870-65-9
Record name Bromophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4870-65-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo(phenyl)acetic acid
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Record name 4870-65-9
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Record name Bromophenylacetic acid
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Record name Bromo(phenyl)acetic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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